Human β3-Selectivity vs. BRL-37344
In cAMP accumulation assays using cells expressing human β-AR subtypes, TRK-380 demonstrated markedly superior selectivity for β3-ARs compared to the prototype selective β3-AR agonist BRL-37344 [1]. The β1/β3 selectivity ratio of TRK-380 exceeded 2,970-fold, representing approximately a 42-fold improvement in β1-sparing selectivity over BRL-37344 (70.1-fold). Similarly, the β2/β3 selectivity ratio exceeded 349-fold, a more than 34-fold improvement over BRL-37344 (10.1-fold) [2].
| Evidence Dimension | Human β1/β3 selectivity ratio (fold-selectivity) |
|---|---|
| Target Compound Data | >2970-fold (β1/β3) |
| Comparator Or Baseline | BRL-37344: 70.1-fold (β1/β3) |
| Quantified Difference | TRK-380 exhibits approximately 42-fold greater β1/β3 selectivity than BRL-37344 |
| Conditions | cAMP accumulation assay in CHO cells expressing human β1-AR and SK-N-MC cells expressing human β3-AR |
Why This Matters
Higher β1/β3 selectivity indicates substantially reduced potential for β1-mediated cardiovascular off-target effects, a critical consideration for researchers designing in vivo studies or evaluating translational safety profiles.
- [1] Kanie S, et al. Pharmacological effect of TRK-380, a novel selective human β3-adrenoceptor agonist, on mammalian detrusor strips. Urology. 2012;79(3):744.e1-7. View Source
- [2] Kanie S, et al. Pharmacological effect of TRK-380, a novel selective human β3-adrenoceptor agonist, on mammalian detrusor strips. ScienceDirect Abstract. 2012. View Source
